Iron(II) trifluoromethanesulfonate, commonly known as Fe(OTf)2, is a highly reactive, redox-active inorganic salt comprising a central iron(II) cation and two weakly coordinating triflate anions. Commercially procured as a moisture-sensitive, off-white to brown powder, its defining material property is its exceptional Lewis acidity [1]. Unlike standard iron halides, the strong electron-withdrawing nature of the triflate groups prevents tight ion-pairing, leaving the metal center highly electrophilic and accessible. Furthermore, Fe(OTf)2 exhibits superior solubility in a broad range of polar organic solvents (such as THF, acetonitrile, and alcohols), enabling homogeneous catalytic conditions that are impossible to achieve with insoluble chlorides or bromides [2]. This unique combination of high solubility, weak anion coordination, and potent Lewis acidity drives its selection as a premium catalyst for complex organic synthesis, a precursor for advanced organometallic frameworks, and a high-performance electrolyte salt in next-generation aqueous batteries.
Substituting Fe(OTf)2 with cheaper iron(II) halides (such as FeCl2 or FeBr2) frequently results in catastrophic yield drops, sluggish kinetics, or complete reaction failure [1]. The chloride and bromide anions are strongly coordinating, which severely dampens the Lewis acidity of the iron center and limits solubility in non-coordinating organic solvents. In catalytic applications, such as intramolecular acylations or cross-couplings, this strong coordination prevents efficient substrate activation, leading to stalled reactions or necessitating harsh, undesirable heating. Furthermore, in electrochemical and battery applications, substituting the triflate anion with sulfate or chloride leads to strong ion-pairing and the formation of resistive oligomeric species, which degrades redox efficiency and suppresses power output [2].
In the synthesis of acridones via the intramolecular acylation of N-phenylanthranilic acids, the choice of iron salt is critical to overcoming the activation barrier. Comparative studies demonstrate that using 6 mol% Fe(OTf)2 generates the target acridone scaffold in an 84% yield. In stark contrast, substituting the catalyst with FeCl2 under identical conditions results in a dramatic yield drop to 45%, while FeBr3 and FeCl3 yield only trace amounts of the product [1].
| Evidence Dimension | Product yield in intramolecular acylation |
| Target Compound Data | 84% yield using Fe(OTf)2 |
| Comparator Or Baseline | 45% yield using FeCl2 (traces with FeBr3/FeCl3) |
| Quantified Difference | 86% relative increase in yield over FeCl2 |
| Conditions | 6 mol% catalyst, room temperature, 12 h, with DCME promoter |
Procurement of Fe(OTf)2 is essential for maximizing throughput and minimizing waste in complex cyclization workflows where standard halides fail to provide sufficient Lewis acid activation.
Fe(OTf)2 exhibits exceptional catalytic efficiency in the conjugate addition of thiols to α,β-unsaturated systems. When evaluated against a panel of iron salts, Fe(OTf)2 achieved a 94% yield of the desired β-thioether in just 3 hours. Competing cationic Fe(II) salts like Fe(ClO4)2 and Fe(BF4)2 maxed out at 92% conversion, while coordinating halides like FeCl2 afforded significantly lower conversions and required longer reaction times to reach completion [1].
| Evidence Dimension | Reaction yield and time |
| Target Compound Data | 94% yield in 3 hours |
| Comparator Or Baseline | Lower conversions and longer times for FeCl2; 92% for Fe(ClO4)2 |
| Quantified Difference | Highest in-class conversion rate with significantly reduced reaction time |
| Conditions | 5 mol% catalyst, green solvent (EtOH), room temperature |
For industrial scale-up, selecting Fe(OTf)2 reduces reactor residence time and eliminates the need for toxic or explosive perchlorate alternatives.
In the development of aqueous iron-based batteries, the speciation of the Fe2+/Fe3+ redox couple is heavily dependent on the counterion. Unlike sulfate anions, which strongly associate with iron to form resistive oligomeric species (e.g., [Fe(SO4)n]3-2n), the weakly coordinating triflate anions in Fe(OTf)2 prevent extensive ion-pairing. When formulated with a PEG-400 cosolvent, Fe(OTf)2 electrolytes successfully suppress the parasitic hydrogen evolution reaction (HER), leading to highly reversible plating and stripping efficiencies for iron metal anodes [1].
| Evidence Dimension | Electrolyte speciation and reversibility |
| Target Compound Data | High redox reversibility with suppressed HER and minimal ion-pairing |
| Comparator Or Baseline | Iron sulfates (formation of resistive oligomers) |
| Quantified Difference | Prevention of oligomerization and suppression of parasitic HER |
| Conditions | Aqueous slightly acidic electrolyte with PEG-400 cosolvent |
Battery developers must procure Fe(OTf)2 over bulk iron sulfates to achieve the high coulombic efficiency and cycle life required for commercial aqueous iron anodes.
The borylation of unactivated aryl chlorides is notoriously difficult due to the strength of the C-Cl bond. In precatalyst screening for iron-catalyzed Miyaura borylation, Fe(OTf)2 combined with an N-heterocyclic carbene ligand (IMes) emerged as the optimal iron source, delivering a 70% yield of the borylated product. Other common iron precursors, including various halides and acetylacetonates, failed to provide comparable yields, highlighting the unique ability of the triflate salt to stabilize the active catalytic intermediate [1].
| Evidence Dimension | Yield of aryl chloride borylation |
| Target Compound Data | 70% yield |
| Comparator Or Baseline | Lower yields with other iron precursors (e.g., halides, acac) |
| Quantified Difference | Optimal precatalyst performance in a challenging C-Cl activation |
| Conditions | 3 mol% Fe(OTf)2, 1.5 mol% IMes ligand, THF solvent |
For pharmaceutical and fine chemical manufacturing, Fe(OTf)2 unlocks the use of cheaper, widely available aryl chloride starting materials instead of expensive aryl bromides or iodides.
Due to its superior Lewis acidity and ability to drive complex intramolecular acylations and conjugate additions to near-quantitative yields, Fe(OTf)2 is the premier catalyst for synthesizing N-heterocycles (like acridones) and β-thioethers. It is the procured material of choice when standard iron halides fail to activate the substrate [1].
In the rapidly expanding field of grid-scale energy storage, Fe(OTf)2 is utilized as a high-performance electrolyte salt. Its weakly coordinating nature prevents the formation of resistive oligomers common with iron sulfates, directly enabling highly reversible iron plating and stripping while suppressing hydrogen evolution [2].
Fe(OTf)2 serves as a highly active precatalyst for the borylation and cross-coupling of inert aryl chlorides. By pairing with specific ligands, it allows chemical manufacturers to replace expensive palladium catalysts and reactive aryl iodides with earth-abundant iron and cheaper chlorinated feedstocks [3].
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